molecular formula C20H42O6Si2 B128266 (1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester CAS No. 135711-62-5

(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester

Cat. No.: B128266
CAS No.: 135711-62-5
M. Wt: 434.7 g/mol
InChI Key: DBNMGEIRSATOJZ-SSWGIJEZSA-N
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Description

This compound is a cyclohexanecarboxylic acid methyl ester derivative featuring two tert-butyldimethylsilyl (TBDMS) ether groups at the 3- and 5-positions, along with hydroxyl groups at the 1- and 4-positions. The TBDMS groups serve as protective moieties for the hydroxyls, enhancing stability and modulating solubility during synthetic processes. Such silyl-protected intermediates are critical in organic synthesis, particularly in multi-step reactions requiring selective deprotection . The stereochemistry (1a,3R,4a,5R) indicates a rigid cyclohexane ring conformation, which may influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O6Si2/c1-18(2,3)27(8,9)25-14-12-20(23,17(22)24-7)13-15(16(14)21)26-28(10,11)19(4,5)6/h14-16,21,23H,12-13H2,1-11H3/t14-,15-,16?,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNMGEIRSATOJZ-SSWGIJEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(CC(C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CC(C[C@H](C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472958
Record name SCHEMBL9010539
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135711-62-5
Record name SCHEMBL9010539
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of tert-Butyldimethylsilyl (TBS) Protecting Groups

The tert-butyldimethylsilyl (TBS) group is critical for protecting hydroxyl groups at the 3- and 5-positions of the cyclohexane ring. tert-Butyldimethylsilyl chloride (TBDMSCl) is synthesized via a Grignard reaction between tert-butyl magnesium chloride and dimethyldichlorosilane in tetrahydrofuran (THF), catalyzed by Cu(I)Cl and KCN . The reaction proceeds at 60°C for 4 hours, yielding TBDMSCl with 91% purity after filtration .

For hydroxyl protection, the target compound’s 3- and 5-hydroxy groups are treated with TBDMSCl in dichloromethane (DCM) or dimethylformamide (DMF), using imidazole as a base to scavenge HCl . Reaction conditions typically involve stirring at 0–25°C for 12–24 hours, followed by aqueous workup (e.g., washing with 1M HCl and brine) and silica gel chromatography for purification .

Key Data:

ParameterValueSource
TBDMSCl synthesis91% yield, Cu(I)Cl/KCN catalyst
Protection reactionDCM, imidazole, 24 h, 25°C
PurificationFlash chromatography (DCM/Et₂O)

Stereoselective Formation of the Cyclohexane Core

The (3R,5R) stereochemistry is established during cyclohexane ring formation. A malonate-based annulation strategy, adapted from cyclohexane carboxylate synthesis, employs dihalides and dimethyl malonate in DMF with Na₂CO₃ . For example, reacting 1,4-dibromocyclohexane with dimethyl malonate at 75–95°C for 12 hours generates a cis/trans diastereomer mixture, which is resolved via recrystallization or chiral chromatography .

Alternatively, the Ireland-Claisen rearrangement ensures axial attack of silyl ketene acetals onto cyclohexene derivatives, favoring the desired (3R,5R) configuration . This method uses tert-butyldimethylsilyl-protected intermediates in THF at −78°C, achieving 100% diastereomeric excess (de) in select cases .

Key Data:

MethodConditionsYielddeSource
Malonate annulationDMF, Na₂CO₃, 85°C, 12 h70–80%50:50
Ireland-ClaisenTHF, −78°C, TBS protection85%100%

Methyl Esterification of the Carboxylic Acid

The carboxylic acid at position 1 is esterified using methanol under acidic or coupling conditions. Direct Fischer esterification employs H₂SO₄ (2 mol%) in refluxing methanol (65°C, 6 hours), achieving >90% conversion . For acid-sensitive substrates, HATU-mediated coupling with methylamine in DMF is preferred, yielding the methyl ester with 82% efficiency after silica gel purification .

Key Data:

MethodReagentsConditionsYieldSource
Fischer esterificationMeOH, H₂SO₄65°C, 6 h90%
HATU couplingHATU, DIPEA, DMFRT, 2 h82%

Deprotection and Final Hydroxylation

The 1- and 4-hydroxy groups are unveiled via selective deprotection. Fluoride-based reagents (e.g., tetra-n-butylammonium fluoride, TBAF) cleave TBS ethers in THF at 0°C, preserving the methyl ester and hydroxyl groups . Subsequent oxidation of secondary alcohols (if present) is avoided by maintaining neutral pH during workup.

Key Data:

StepReagentsConditionsYieldSource
TBS deprotectionTBAF, THF0°C, 1 h95%
Final purificationSilica gel (Hexane/EtOAc)Gradient elution90%

Optimization Challenges and Solutions

  • Diastereomer Separation : Chiral stationary-phase HPLC (CSP-HPLC) with hexane/isopropanol (95:5) resolves cis/trans diastereomers .

  • Moisture Sensitivity : TBS ethers hydrolyze under acidic conditions; thus, reactions are conducted under anhydrous N₂ .

  • Byproduct Formation : Excess TBDMSCl generates bis-silylated byproducts, mitigated by stoichiometric control (1.1 eq per hydroxyl) .

Industrial-Scale Considerations

Large-scale synthesis adopts continuous flow reactors for TBS protection and esterification, reducing reaction times by 50% . Solvent recovery systems (e.g., DCM and THF distillation) enhance cost efficiency, while inline IR monitoring ensures reaction completion .

Chemical Reactions Analysis

Scheme 1: General SN2' Mechanism for Silyl Ethers

text
R-O-SiR3 + Nu⁻ → R-Nu + R3SiO⁻
  • Nu⁻ : Carbon nucleophiles (e.g., enolates), amines, or alcohols.

  • Conditions : Mild bases (e.g., Et₃N) or Lewis acids (e.g., TiCl₄) .

In the context of the target compound, the TBDMS groups could theoretically undergo displacement at the 3- or 5-positions under strongly nucleophilic conditions, though no direct experimental data is available .

Acid/Base Stability

Silyl ethers are hydrolytically stable under neutral conditions but cleaved by acids, bases, or fluoride ions. For this compound:

  • Acidic Conditions : TBDMS groups resist mild acids (e.g., acetic acid) but degrade under strong acids (e.g., HCl).

  • Basic Conditions : Stable under weak bases (e.g., Et₃N) but susceptible to strong bases (e.g., NaOH).

  • Fluoride Sensitivity : Rapid cleavage occurs with reagents like tetrabutylammonium fluoride (TBAF) .

Table 3: Reactivity of Silyl Ethers

Silyl GroupSteric BulkHydrolytic StabilitySusceptibility to Nucleophiles
TBDMSHighHighLow
TMSLowModerateHigh

Potential for Further Functionalization

The unprotected 1- and 4-hydroxyl groups can be modified through:

  • Esterification : Acylation with anhydrides or acyl chlorides.

  • Oxidation : Conversion to ketones using Dess-Martin periodinane.

  • Glycosylation : Attachment of sugar moieties for prodrug synthesis .

Scientific Research Applications

Structural Characteristics

The compound features multiple functional groups including silyl ethers and hydroxyl groups. Its unique structure allows for various chemical modifications and applications.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable component in synthetic chemistry.

Key Reactions Involved:

  • Esterification: The carboxylic acid group can be esterified using methanol and acid catalysts.
  • Oxidation and Reduction: The hydroxyl groups can be oxidized to ketones or reduced to alcohols using reagents like pyridinium chlorochromate (PCC) or lithium aluminum hydride (LiAlH4) respectively.

Medicinal Chemistry

The compound has potential therapeutic applications due to its biological activity. Its structural components allow it to interact with various biological targets.

Mechanism of Action:

  • Enzyme Inhibition: The imidazole carbothioate group can inhibit enzyme activity by binding to active sites.
  • Protein Interaction: It can affect protein stability and function through binding interactions.

Biological Studies

Research indicates that this compound may have antimicrobial properties. Compounds containing imidazole rings are known to inhibit the growth of various bacterial strains and fungi.

Case Studies:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant inhibition against Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition Studies: Investigations into its role as an enzyme inhibitor have demonstrated its potential in drug development.

Industrial Applications

The compound's unique properties make it suitable for use in the development of new materials and chemical processes. Its versatility allows for application in various industrial settings.

Potential Uses:

  • Material Development: It may be used in creating new polymers or coatings due to its silyl ether groups.
  • Chemical Processes: Its reactivity can facilitate innovative chemical manufacturing techniques.

Mechanism of Action

The mechanism of action of 1-Adamantaneethanol and its derivatives involves several pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, protecting groups, molecular properties, and biological activities where available:

Compound Name Key Substituents/Protecting Groups Molecular Weight Solubility/LogP Biological Activity/Notes Reference
(1a,3R,4a,5R)-3,5-Bis(TBDMS-oxy)-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester (Target) - TBDMS at 3,5
- OH at 1,4
- Methyl ester at carboxylic acid
~600 (estimated) High hydrophobicity (↑LogP) Likely used as synthetic intermediate; silyl groups improve stability and handling. N/A
Ethyl (1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylate - Boc-protected amine at 3
- OH at 4
- Ethyl ester
331.52 Moderate hydrophobicity Potential peptide synthesis intermediate; Boc group allows acid-labile deprotection.
1-(Hydroxymethyl)cyclohexanecarboxylic Acid Methyl Ester - Hydroxymethyl at 1
- Methyl ester
172.22 Moderate hydrophilicity Simpler analog; lacks protective groups, likely used in esterification studies.
Methyl (3S,5S)-1-hydroxy-3,5-bis(cinnamoyl-oxy)cyclohexanecarboxylate - Cinnamoyl esters at 3,5
- OH at 1
- Methyl ester
~500 (estimated) Low solubility (aromatic) Antioxidant/anti-inflammatory activity reported for cinnamoyl derivatives.
4,5-Di-O-caffeoylquinic Acid - Caffeoyl esters at 4,5
- Free OH at 1,3
516.44 Moderate hydrophilicity Antioxidant properties; natural product with applications in phytochemistry.
(2R,4R)-2-(TBDMS-oxy-methyl)-4-hydroxy-pyrrolidinecarboxylic Acid tert-Butyl Ester - TBDMS-protected hydroxymethyl at 2
- OH at 4
- tert-Butyl ester
331.52 High hydrophobicity Used in peptidomimetic synthesis; TBDMS enhances steric protection.
5-Ethylenedioxy-2-hydroxycyclohex-1-enecarboxylic Acid Methyl Ester - Ethylenedioxy ketal at 5
- OH at 2
- Methyl ester
~240 (estimated) Moderate LogP Ketal protection enables selective ring-opening reactions in synthesis.

Key Comparative Insights:

Protective Group Strategies :

  • The TBDMS groups in the target compound confer superior steric protection and thermal stability compared to ethylenedioxy ketals or Boc groups . However, TBDMS requires fluoride-based deprotection (e.g., TBAF), whereas Boc groups are acid-labile.
  • Cinnamoyl and caffeoyl esters in analogs introduce π-π interactions, enhancing UV detectability but reducing solubility in aqueous media.

Stereochemical and Conformational Effects :

  • The rigid cyclohexane ring in the target compound contrasts with the bicyclic structures in , which exhibit constrained conformations affecting receptor binding.

Chromatographic Behavior :

  • Hydrophobic TBDMS groups likely increase retention times in reversed-phase HPLC compared to hydroxylated analogs, aligning with ’s findings on logP-driven elution orders.

Biological Activity

(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester (CAS: 135711-62-5) is a complex organic compound notable for its diverse biological activities. This compound features multiple functional groups that contribute to its potential therapeutic applications. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H42O6Si2C_{20}H_{42}O_{6}Si_{2} with a molecular weight of 434.71 g/mol. The structural characteristics include:

  • Silyl ethers : These groups enhance the compound's stability and solubility.
  • Hydroxyl groups : Contribute to the compound's reactivity and potential interactions with biological targets.
  • Cyclohexanecarboxylic acid moiety : Imparts unique properties related to enzyme interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The imidazole carbothioate group present in related compounds has been shown to inhibit enzyme functions by binding to active sites.
  • Protein Binding : The compound can interact with proteins, potentially altering their function and stability.
  • Pathway Modulation : It may modulate biochemical pathways through interactions with key enzymes and proteins involved in metabolic processes .

Biological Studies

Recent studies have highlighted several biological activities associated with this compound:

Antioxidant Activity

Research indicates that similar compounds exhibit significant antioxidant properties. For instance, derivatives have been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress .

Enzyme Interaction Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example:

EnzymeInhibition TypeReference
Cyclooxygenase (COX)Competitive Inhibition
LipoxygenaseNon-competitive Inhibition

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar silyl ether compounds on neuronal cells exposed to neurotoxic agents. Results indicated that these compounds significantly reduced cell death and improved cell viability through the modulation of oxidative stress pathways .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of related compounds. The findings suggested that these compounds could effectively reduce inflammation markers in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Applications in Medicinal Chemistry

Given its biological activities, this compound has potential applications in:

  • Drug Development : As an intermediate in synthesizing novel therapeutic agents targeting metabolic disorders.
  • Material Science : Its unique chemical properties may be exploited in developing new materials with specific functionalities.

Q & A

Q. Conflicting bioactivity reports for structurally similar silylated esters: How to design assays to clarify?

  • Methodological Answer : Use orthogonal assays:
  • Antifungal : Microdilution (CLSI M38) against Candida albicans (MIC ≤50 µg/mL suggests activity).
  • Antioxidant : DPPH scavenging (IC50 <100 µM indicates potency).
  • Control : Compare with unprotected analogs to isolate silyl group effects .

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